molecular formula C23H29N3O3 B11448061 2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol

2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol

Cat. No.: B11448061
M. Wt: 395.5 g/mol
InChI Key: UBGHMLASLPJQMJ-UHFFFAOYSA-N
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Description

2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-6-methoxyphenol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol involves multiple steps, typically starting with the preparation of the spiro[5.5]undecane skeleton. This can be achieved through various methods, including the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[9-Ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol apart from similar compounds is its unique combination of functional groups and spiro linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[9-ethyl-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol

InChI

InChI=1S/C23H29N3O3/c1-3-26-13-11-23(12-14-26)24-18(16-7-4-5-9-20(16)27)15-19(25-23)17-8-6-10-21(29-2)22(17)28/h4-10,19,25,27-28H,3,11-15H2,1-2H3

InChI Key

UBGHMLASLPJQMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=C(C(=CC=C4)OC)O

Origin of Product

United States

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